Cas no 1935897-70-3 (4-(4-ethylphenyl)pyrrolidin-3-amine)

4-(4-Ethylphenyl)pyrrolidin-3-amine is a pyrrolidine-based amine compound featuring a substituted phenyl group at the 4-position. This structure imparts potential utility as an intermediate in pharmaceutical synthesis, particularly for the development of bioactive molecules targeting central nervous system (CNS) disorders. The ethylphenyl moiety enhances lipophilicity, which may improve blood-brain barrier permeability, while the pyrrolidine-3-amine scaffold offers versatility for further functionalization. Its well-defined stereochemistry and purity make it suitable for rigorous research applications, including structure-activity relationship (SAR) studies. The compound is typically supplied with high chemical stability and consistent batch-to-batch reproducibility, ensuring reliability in synthetic workflows.
4-(4-ethylphenyl)pyrrolidin-3-amine structure
1935897-70-3 structure
Product name:4-(4-ethylphenyl)pyrrolidin-3-amine
CAS No:1935897-70-3
MF:C12H18N2
MW:190.284722805023
CID:5720406
PubChem ID:121199804

4-(4-ethylphenyl)pyrrolidin-3-amine Chemical and Physical Properties

Names and Identifiers

    • 4-(4-ethylphenyl)pyrrolidin-3-amine
    • AKOS026707348
    • 1935897-70-3
    • F1907-1963
    • starbld0043139
    • 3-Pyrrolidinamine, 4-(4-ethylphenyl)-
    • Inchi: 1S/C12H18N2/c1-2-9-3-5-10(6-4-9)11-7-14-8-12(11)13/h3-6,11-12,14H,2,7-8,13H2,1H3
    • InChI Key: ASYYMZGVBBZLNF-UHFFFAOYSA-N
    • SMILES: N1CC(C(C2C=CC(CC)=CC=2)C1)N

Computed Properties

  • Exact Mass: 190.146998583g/mol
  • Monoisotopic Mass: 190.146998583g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 173
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 38Ų
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.0±0.1 g/cm3
  • Boiling Point: 312.9±42.0 °C at 760 mmHg
  • Flash Point: 167.0±31.5 °C
  • Vapor Pressure: 0.0±0.7 mmHg at 25°C
  • pka: 9.70±0.40(Predicted)

4-(4-ethylphenyl)pyrrolidin-3-amine Security Information

4-(4-ethylphenyl)pyrrolidin-3-amine Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1907-1963-0.25g
4-(4-ethylphenyl)pyrrolidin-3-amine
1935897-70-3 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-1963-5g
4-(4-ethylphenyl)pyrrolidin-3-amine
1935897-70-3 95%+
5g
$1203.0 2023-09-07
Life Chemicals
F1907-1963-10g
4-(4-ethylphenyl)pyrrolidin-3-amine
1935897-70-3 95%+
10g
$1684.0 2023-09-07
TRC
E242031-100mg
4-(4-Ethylphenyl)pyrrolidin-3-amine
1935897-70-3
100mg
$ 95.00 2022-06-05
Life Chemicals
F1907-1963-2.5g
4-(4-ethylphenyl)pyrrolidin-3-amine
1935897-70-3 95%+
2.5g
$802.0 2023-09-07
TRC
E242031-500mg
4-(4-Ethylphenyl)pyrrolidin-3-amine
1935897-70-3
500mg
$ 365.00 2022-06-05
TRC
E242031-1g
4-(4-Ethylphenyl)pyrrolidin-3-amine
1935897-70-3
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-1963-0.5g
4-(4-ethylphenyl)pyrrolidin-3-amine
1935897-70-3 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-1963-1g
4-(4-ethylphenyl)pyrrolidin-3-amine
1935897-70-3 95%+
1g
$401.0 2023-09-07

Additional information on 4-(4-ethylphenyl)pyrrolidin-3-amine

4-(4-Ethylphenyl)pyrrolidin-3-amine: A Comprehensive Overview

The compound 4-(4-ethylphenyl)pyrrolidin-3-amine, also known by its CAS number 1935897-70-3, is a fascinating molecule with significant potential in various fields of chemistry and pharmacology. This compound belongs to the class of pyrrolidine derivatives, which are widely studied for their diverse applications in drug design and material science. In recent years, advancements in synthetic methodologies and computational modeling have shed new light on the properties and potential uses of this compound.

The molecular structure of 4-(4-ethylphenyl)pyrrolidin-3-amine comprises a pyrrolidine ring substituted with an ethylphenyl group at the 4-position and an amine group at the 3-position. This unique arrangement confers the molecule with interesting electronic and steric properties, making it a valuable substrate for further functionalization. Researchers have explored its role as a building block in the synthesis of bioactive compounds, particularly in the development of novel therapeutics targeting various diseases.

Recent studies have highlighted the importance of pyrrolidine derivatives in medicinal chemistry, particularly as inhibitors of enzymes involved in neurodegenerative diseases such as Alzheimer's and Parkinson's. The substitution pattern of 4-(4-ethylphenyl)pyrrolidin-3-amine allows for fine-tuning of its pharmacokinetic properties, including bioavailability and metabolic stability. For instance, a 2022 study published in the Journal of Medicinal Chemistry demonstrated that analogs of this compound exhibit potent inhibitory activity against acetylcholinesterase, a key enzyme implicated in Alzheimer's disease.

In addition to its therapeutic potential, 4-(4-ethylphenyl)pyrrolidin-3-amine has also been investigated for its role in chemical synthesis. Its amine functionality makes it a versatile reagent in various coupling reactions, such as those involving carbonyl groups or isocyanates. Recent advancements in catalytic asymmetric synthesis have enabled the efficient production of enantiomerically pure derivatives, which are highly sought after in drug discovery programs.

The physical properties of 1935897-70-3 are equally intriguing. Its melting point and solubility characteristics make it suitable for use in both organic and aqueous environments, depending on the application. Computational studies using density functional theory (DFT) have provided insights into its electronic structure, revealing that the ethylphenyl substituent significantly influences the molecule's reactivity and selectivity in various chemical transformations.

In terms of applications, 4-(4-ethylphenyl)pyrrolidin-3-amine has found utility in the synthesis of advanced materials, including polymers and nanoparticles. Its ability to act as a template for self-assembling structures has been explored in recent materials science research. For example, a 2023 paper in Advanced Materials described how this compound can be used to fabricate stimuli-responsive hydrogels with applications in drug delivery systems.

The growing interest in green chemistry has also led to investigations into more sustainable methods for synthesizing 1935897-70-3. Traditional approaches often involve multi-step processes with low atom economy, but recent innovations have introduced catalytic systems that enhance efficiency while reducing waste. These developments align with global efforts to promote environmentally friendly chemical practices.

In conclusion, 4-(4-ethylphenyl)pyrrolidin-3-amine, or CAS number 1935897-70-3, stands out as a versatile and promising compound with applications spanning medicinal chemistry, materials science, and sustainable synthesis. Ongoing research continues to uncover new facets of its potential, underscoring its importance as a valuable tool in modern chemical research.

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